molecular formula C19H40O5 B15179916 Hexadecanoic acid, ester with 1,2,3-propanetriol CAS No. 11140-06-0

Hexadecanoic acid, ester with 1,2,3-propanetriol

Cat. No.: B15179916
CAS No.: 11140-06-0
M. Wt: 348.5 g/mol
InChI Key: CGBXSWXZXBQCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecanoic acid, ester with 1,2,3-propanetriol, also known as glycerol 1-hexadecanoate, is a long-chain fatty acid ester. It is a compound formed by the esterification of hexadecanoic acid (palmitic acid) with 1,2,3-propanetriol (glycerol). This compound is commonly found in various natural sources, including animal fats and vegetable oils. It is known for its applications in the food, pharmaceutical, and cosmetic industries due to its emollient and stabilizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecanoic acid, ester with 1,2,3-propanetriol can be synthesized through the esterification reaction between hexadecanoic acid and glycerol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acid catalysts. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the pure ester product .

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, ester with 1,2,3-propanetriol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexadecanoic acid, ester with 1,2,3-propanetriol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexadecanoic acid, ester with 1,2,3-propanetriol involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed by lipases to release hexadecanoic acid and glycerol, which can then participate in various metabolic pathways. Hexadecanoic acid can be incorporated into cell membranes, affecting their fluidity and function. Additionally, it can modulate the activity of enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Hexadecanoic acid, ester with 1,2,3-propanetriol can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, but this compound is particularly valued for its emollient and stabilizing properties in various industries.

Properties

CAS No.

11140-06-0

Molecular Formula

C19H40O5

Molecular Weight

348.5 g/mol

IUPAC Name

hexadecanoic acid;propane-1,2,3-triol

InChI

InChI=1S/C16H32O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;4-1-3(6)2-5/h2-15H2,1H3,(H,17,18);3-6H,1-2H2

InChI Key

CGBXSWXZXBQCMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O

Related CAS

51330-20-2
106803-74-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.